molecular formula C7H12BrClO B8638190 5-Bromo-3,3-dimethylpentanoyl chloride CAS No. 132143-70-5

5-Bromo-3,3-dimethylpentanoyl chloride

Cat. No.: B8638190
CAS No.: 132143-70-5
M. Wt: 227.52 g/mol
InChI Key: DBVLBNXHYGKAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3,3-dimethylpentanoyl chloride ( 132143-70-5) is a chemical intermediate of interest in organic and medicinal chemistry research. With a molecular formula of C7H12BrClO and a molecular weight of 227.53 g/mol, this compound integrates both a reactive acyl chloride group and a bromo-alkyl moiety, making it a versatile building block for the synthesis of more complex molecules . This compound is primarily valued as a synthetic intermediate in research settings. Its structure suggests potential application in the exploration of structure-activity relationships (SAR) during the development of novel pharmacologically active compounds, a process where flexible molecular scaffolds are often investigated . The acyl chloride group is highly reactive toward nucleophiles, enabling researchers to readily form amide or ester bonds, while the bromine atom can serve as a handle for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitutions. As a result, it can be used to introduce a specific, branched-chain segment into a target structure. Applications: This product is intended for use in laboratory research as a key intermediate in synthetic chemistry projects. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans.

Properties

CAS No.

132143-70-5

Molecular Formula

C7H12BrClO

Molecular Weight

227.52 g/mol

IUPAC Name

5-bromo-3,3-dimethylpentanoyl chloride

InChI

InChI=1S/C7H12BrClO/c1-7(2,3-4-8)5-6(9)10/h3-5H2,1-2H3

InChI Key

DBVLBNXHYGKAJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCBr)CC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, est.) Reactivity (Nucleophilic Substitution)
5-Bromo-3,3-dimethylpentanoyl chloride C₇H₁₂BrClO 235.5 ~180 High
5-Chloro-3,3-dimethylpentanoyl chloride C₇H₁₂Cl₂O 183.5 ~165 Moderate
3,3-Dimethylpentanoyl chloride C₇H₁₁ClO 150.6 ~140 Low

Table 2: Functional Group Impact

Compound Key Functional Group Solubility (Polar Solvents) Application Example
This compound Acyl chloride Moderate Acylating agent in peptide synthesis
5-Bromo-3,3-dimethylpentanoic acid Carboxylic acid High Intermediate in drug design

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